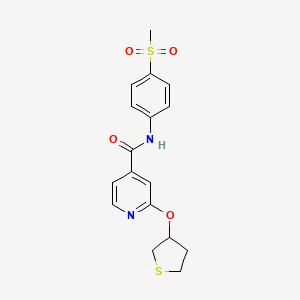

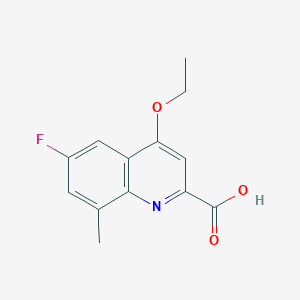

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the direct synthesis of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide isn't detailed in the retrieved literature, related compounds provide insight into possible synthetic pathways. For example, the docking studies and structural determination of tetrazole derivatives showcase methodologies that could be analogous in synthesizing structurally similar sulfonamide compounds (Al-Hourani et al., 2015). Synthesis often involves multi-step reactions including sulfonation, amidation, and potential coupling reactions that introduce the sulfonamide and tetrahydrothiophene moieties to the isonicotinamide backbone.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as tetrazole and sulfonamide derivatives, has been elucidated using techniques like X-ray crystallography, revealing planar tetrazole rings and the spatial orientation of sulfonamide groups, which could reflect on the structural considerations of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (Al-Hourani et al., 2020).

Chemical Reactions and Properties

The specific chemical reactivity of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide remains unaddressed in current literature. However, the presence of the sulfonamide and tetrahydrothiophene groups suggests potential for specific reactions such as sulfonation, alkylation, and oxidation. These functionalities may also influence the compound's role as a ligand in coordination chemistry, forming complexes with metals or acting as a substrate in enzymatic reactions.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure provide fundamental insights into the compound's behavior in various solvents and conditions. Although specifics on the compound are scarce, related research on tetrazole and sulfonamide derivatives offers a comparative basis, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in dictating these properties (B. Al-Hourani et al., 2015).

Aplicaciones Científicas De Investigación

Photochemical Behavior and Applications

The study of photochemical behavior and applications of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), closely related to the subject compound, reveals insights into their reaction mechanisms, particularly regarding photoacid generation pathways. These findings are crucial for developing advanced materials in the field of photoresists used in semiconductor manufacturing (Ortica et al., 2001).

Reactions with Ynamines and S,N-Heterocycles Formation

Research into the reactions of N-sulfonylalkylamines with ynamines, forming novel S,N-heterocycles, highlights the versatility of sulfonyl-containing compounds in synthesizing complex molecular architectures. This work provides valuable insights into synthetic strategies for developing new chemical entities with potential pharmacological activities (Tornus et al., 1995).

Cyclization Reactions for Ring Formation

The synthesis of six- to nine-membered ring oximinoorthodithiolactones via cyclization of nitroketene S,S-acetals showcases the potential of sulfonyl and related compounds in creating cyclic structures. This method has implications for the development of new compounds with medicinal or material applications (Coustard, 2001).

Docking Studies and Crystal Structure Analysis

Docking studies and crystal structure analysis of tetrazole derivatives, including those with methylsulfonyl phenyl groups, offer insights into the molecular interactions and potential inhibitor activities of these compounds. Such studies are fundamental in drug discovery, particularly in identifying and optimizing lead compounds for therapeutic targets (Al-Hourani et al., 2015).

Sulfenes and Schiff Bases Reactions

Investigations into the reactions of sulfenes with Schiff bases, resulting in thiazetidine 1,1-dioxide formation, contribute to the understanding of sulfene chemistry. This research is relevant for synthetic chemistry, offering pathways to novel sulfur-containing compounds with potential applications in pharmaceuticals and materials science (Hiraoka & Kobayashi, 1975).

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESXTKZUPFPKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

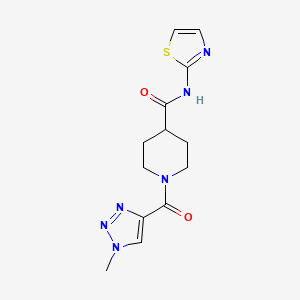

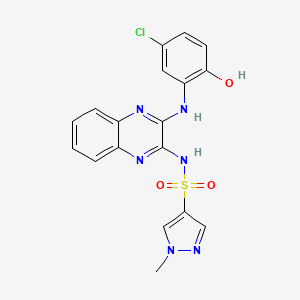

![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)

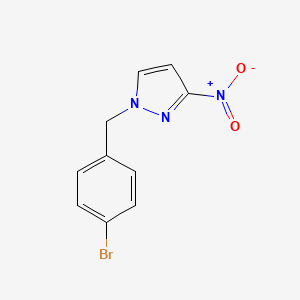

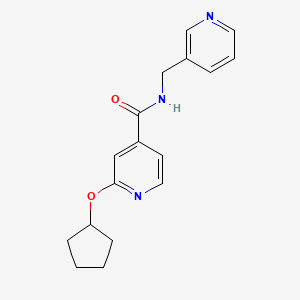

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)

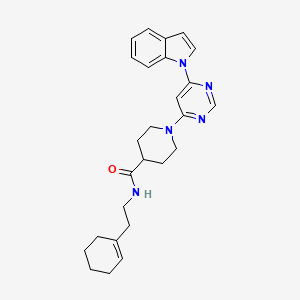

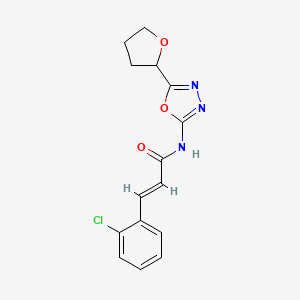

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)